![molecular formula C7H6N2O3S B13273503 2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13273503.png)
2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that features a thiazole ring, a carboxylic acid group, and a prop-2-yn-1-yloxyamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of a thiazole derivative with a prop-2-yn-1-yloxyamine. One common method involves the use of stannous chloride dihydrate in ethanol as a reducing agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent for labeling and tracking biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s alkyne group allows it to participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: A clickable amino acid derivative used for site-specific incorporation into proteins.
(4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Used for chemical probe synthesis.
Uniqueness
2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-4-carboxylic acid is unique due to its combination of a thiazole ring and a prop-2-yn-1-yloxyamino group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H6N2O3S |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
2-(prop-2-ynoxyamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3S/c1-2-3-12-9-7-8-5(4-13-7)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11) |
InChI Key |
OHZKTOZBSHDIST-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


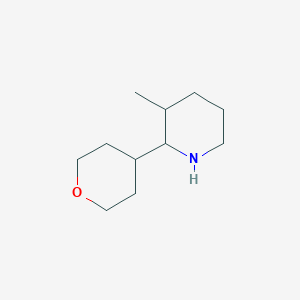
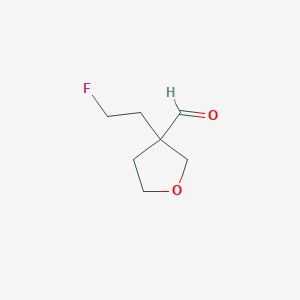
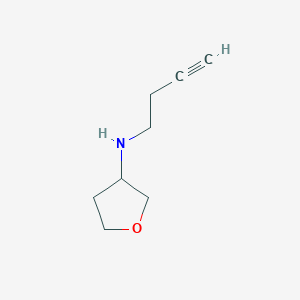
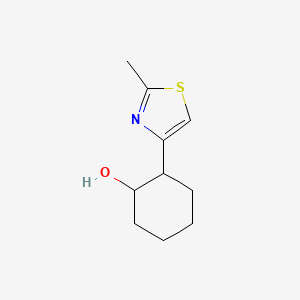
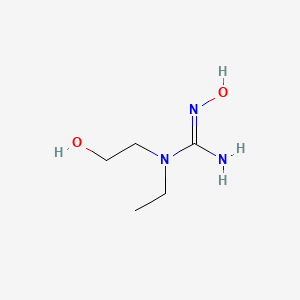
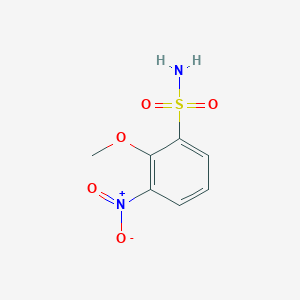
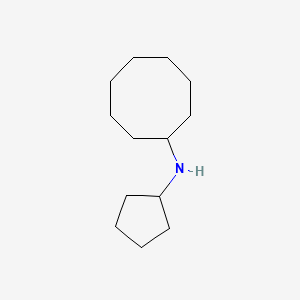

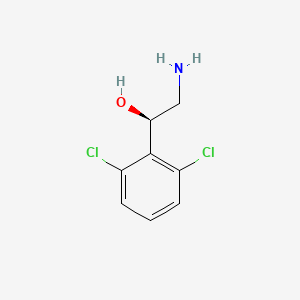
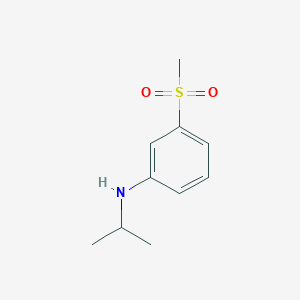
![2-{[(3-hydroxyphenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13273481.png)
![Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13273484.png)
![4-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13273489.png)
![4-Chloro-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13273500.png)
